Carbamic acid, methylnitroso-, 4-chlorophenyl ester
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Overview
Description
Carbamic acid, methylnitroso-, 4-chlorophenyl ester is a chemical compound with the molecular formula C8H7ClN2O3. This compound is known for its unique structure, which includes a carbamic acid esterified with a 4-chlorophenyl group and a methylnitroso group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methylnitroso-, 4-chlorophenyl ester typically involves the reaction of 4-chlorophenyl isocyanate with methylnitroso compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methylnitroso-, 4-chlorophenyl ester undergoes several types of chemical reactions, including:
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Carbamic acid and 4-chlorophenol.
Oxidation: Nitroso derivatives.
Substitution: Substituted 4-chlorophenyl derivatives.
Scientific Research Applications
Carbamic acid, methylnitroso-, 4-chlorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methylnitroso-, 4-chlorophenyl ester involves the interaction of its functional groups with molecular targets. The methylnitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, methyl ester: Similar structure but lacks the methylnitroso group.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar structure with an ethyl group instead of a methylnitroso group.
Uniqueness
Carbamic acid, methylnitroso-, 4-chlorophenyl ester is unique due to the presence of the methylnitroso group, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
84954-57-4 |
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Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
(4-chlorophenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C8H7ClN2O3/c1-11(10-13)8(12)14-7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
KUNRJBAGEVVFAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC1=CC=C(C=C1)Cl)N=O |
Origin of Product |
United States |
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